5-(Thiophen-2-yl)nicotinonitrile

Descripción general

Descripción

5-(Thiophen-2-yl)nicotinonitrile is a useful research compound. Its molecular formula is C10H6N2S and its molecular weight is 186.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

Many thiophene derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 5-(Thiophen-2-yl)nicotinonitrile could potentially interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiophene derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.

Result of Action

Without specific studies on this compound, it’s difficult to describe the precise molecular and cellular effects of this compound’s action. Based on the known activities of other thiophene derivatives , it could potentially have a range of effects depending on the specific targets it interacts with.

Análisis Bioquímico

Biochemical Properties

5-(Thiophen-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with DNA, leading to DNA degradation . It also exhibits broad-spectrum antimicrobial activity, being effective against both Gram-positive and Gram-negative bacterial strains . The interaction of this compound with superoxide dismutase (SOD) mimics its activity, inhibiting the generation of superoxide radicals . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce DNA and protein degradation in bacterial cells, leading to cell death . Additionally, it exhibits antifungal activity against Saccharomyces cerevisiae

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to degradation . The compound also interacts with enzymes such as superoxide dismutase, inhibiting their activity and reducing the generation of reactive oxygen species . These molecular interactions are crucial for understanding the compound’s antimicrobial and antioxidant properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors in its biochemical analysis. Studies have shown that the compound remains stable under various conditions, maintaining its antimicrobial and antioxidant activities . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that this compound can sustain its biological activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without noticeable toxic effects . At higher doses, toxic effects such as cellular damage and oxidative stress have been observed . These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism involves its conversion into various intermediates, which can further interact with cellular components . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the nucleus and mitochondria . These subcellular localizations are critical for its activity and function, influencing its interactions with cellular components.

Actividad Biológica

5-(Thiophen-2-yl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential. The discussion is supported by data tables and relevant case studies from diverse sources.

Synthesis and Structural Characteristics

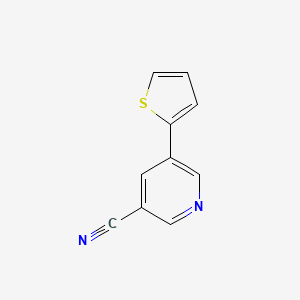

This compound can be synthesized through various methods, typically involving the reaction of thiophene derivatives with nicotinonitrile under specific conditions. The structural formula can be represented as follows:

This compound features a thiophene ring attached to a nicotinonitrile moiety, contributing to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of nicotinonitrile derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | HepG2 | 16.70 ± 1.3 | |

| This compound | HeLa | 7.67 ± 0.6 | |

| Cpd. 19 | HepG2 | 5.16 ± 0.4 | |

| Cpd. 18 | HeLa | 4.50 ± 0.2 |

The data shows that this compound has comparable or superior activity to established chemotherapeutics like doxorubicin (DOX), particularly in the HeLa cell line.

Antimicrobial Activity

The antimicrobial properties of nicotinonitriles have also been explored, with promising results against various bacterial strains.

Antibacterial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 17.6 | |

| This compound | Escherichia coli | 9.6 |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

The biological activity of this compound is attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, nicotinonitriles have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers . Additionally, they exhibit anti-inflammatory properties that may contribute to their therapeutic effects .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-(Thiophen-2-yl)nicotinonitrile exhibits significant potential in medicinal chemistry:

- Anticancer Activity: Derivatives of nicotinonitriles have been reported to possess anticancer properties, with specific compounds showing efficacy against various cancer cell lines. For instance, certain nicotinonitrile derivatives have been identified as inhibitors of protein kinases, which are crucial in cancer cell proliferation .

- Antimicrobial Properties: Studies indicate that compounds containing the nicotinonitrile structure can exhibit antimicrobial activities, making them candidates for developing new antibiotics .

- Neuroprotective Effects: Some derivatives have shown promise as neuroprotective agents, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Agrochemical Applications

The agricultural sector has also recognized the potential of this compound:

- Fungicides: Research has demonstrated that derivatives of this compound exhibit excellent fungicidal activities against pathogens such as Pseudoperonospora cubensis, outperforming traditional fungicides . For example, compound 4f showed an EC50 value significantly lower than commercial alternatives, indicating its effectiveness in crop protection.

- Insecticides: The modification of nicotinonitriles has led to the development of new insecticides with enhanced efficacy against pests, highlighting their role in sustainable agriculture practices .

Data Tables

| Application Area | Specific Use | Example Compounds | Efficacy/Remarks |

|---|---|---|---|

| Medicinal Chemistry | Anticancer | Various nicotinonitriles | Inhibitors of protein kinases |

| Antimicrobial | Nicotinonitrile derivatives | Effective against multiple bacterial strains | |

| Neuroprotective | Specific derivatives | Potential treatment for Alzheimer's | |

| Agrochemicals | Fungicides | Compound 4f | EC50 = 1.96 mg/L, superior to commercial fungicides |

| Insecticides | Modified nicotinonitriles | Enhanced efficacy against agricultural pests |

Case Studies

Case Study 1: Antifungal Activity

A study synthesized several N-(thiophen-2-yl)nicotinamide derivatives and evaluated their antifungal activity against cucumber downy mildew. Compound 4f demonstrated exceptional control efficacy (79% at 200 mg/L), indicating its potential as a lead candidate for agricultural fungicides .

Case Study 2: Anticancer Properties

Research involving various nicotinonitrile derivatives showed promising results in inhibiting the growth of cancer cell lines. These compounds were found to target specific protein kinases involved in tumor progression, suggesting a pathway for drug development aimed at cancer therapy .

Propiedades

IUPAC Name |

5-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIJNJZPWVSQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705748 | |

| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-10-2 | |

| Record name | 3-Pyridinecarbonitrile, 5-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.